molecular formula C16H24F3NO6 B14008174 2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid;2,2,2-trifluoroacetic acid

2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid;2,2,2-trifluoroacetic acid

Cat. No.: B14008174
M. Wt: 383.36 g/mol
InChI Key: XZBQOYZJFBYGEM-JYXVGQNVSA-N
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Description

2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid;2,2,2-trifluoroacetic acid is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of both carboxymethyl and trifluoroacetic acid groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of a bicyclic amine with chloroacetic acid under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bicyclic structure and functional groups allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[carboxymethyl-[(1S,2S,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid
  • 2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethylnorpinan-3-yl]amino]acetic acid

Uniqueness

The uniqueness of 2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[311]heptanyl]amino]acetic acid lies in its specific stereochemistry and the presence of the trifluoroacetic acid group

Properties

Molecular Formula

C16H24F3NO6

Molecular Weight

383.36 g/mol

IUPAC Name

2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C14H23NO4.C2HF3O2/c1-8-10-4-9(14(10,2)3)5-11(8)15(6-12(16)17)7-13(18)19;3-2(4,5)1(6)7/h8-11H,4-7H2,1-3H3,(H,16,17)(H,18,19);(H,6,7)/t8-,9+,10-,11-;/m0./s1

InChI Key

XZBQOYZJFBYGEM-JYXVGQNVSA-N

Isomeric SMILES

C[C@H]1[C@@H]2C[C@@H](C2(C)C)C[C@@H]1N(CC(=O)O)CC(=O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1C2CC(C2(C)C)CC1N(CC(=O)O)CC(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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